molecular formula C7H13N3O2S B15056072 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

Cat. No.: B15056072
M. Wt: 203.26 g/mol
InChI Key: ZCQAPKQIACWOTN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine is a chemical compound for research use only. It is not for diagnostic or therapeutic use. This specialty chemical is designed for researchers seeking to develop novel molecules, particularly in medicinal chemistry. The structure features a 1,2-dimethyl-1H-imidazole core, a scaffold known for its prevalence in pharmaceuticals and agrochemicals . This core is further functionalized with a (methylsulfonyl)methyl group and an amine at the 4 and 5 positions, respectively. The methylsulfonyl group is a key moiety known to influence the metabolic stability and physicochemical properties of a molecule, as seen in related sulfonyl-containing heterocycles . Similarly, the amine group provides a versatile handle for further synthetic modification, allowing for the creation of amide bonds or sulfonamide linkages, as demonstrated in compounds like 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride . Researchers may utilize this compound as a critical building block in multi-step synthetic routes, potentially for the development of kinase inhibitors . Its value lies in its potential to be incorporated into larger, more complex structures aimed at probing biological pathways or as a precursor in drug discovery efforts.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3

InChI Key

ZCQAPKQIACWOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by sulfonation. The reaction conditions often require the use of strong bases and sulfonating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine at position 5 participates in nucleophilic substitution and condensation reactions. Key observations include:

  • Acylation : Reacts with acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form the corresponding acetamide derivative .

  • Carbamate Formation : Protection with tert-butyloxycarbonyl (Boc) groups occurs via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding stable intermediates for further synthetic modifications .

  • Cross-Coupling : In palladium-catalyzed Buchwald-Hartwig amination, the amine couples with aryl halides (e.g., 4-bromoanisole) to form biaryl amines .

Table 1: Representative Amine Reactions

Reaction TypeConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetyl derivative85%
Boc ProtectionBoc₂O, THF, RT, 12hBoc-protected amine92%
Buchwald-Hartwig CouplingPd(dba)₂, Xantphos, KOtBu, 80°C4-Methoxyphenyl-substituted analog78%

Methylsulfonylmethyl Group Reactivity

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at elevated temperatures (60°C) to replace the sulfonyl group, forming alkylated imidazoles.

  • Reduction : Treatment with LiAlH₄ in THF reduces the sulfonyl group to a thioether, yielding 4-((methylthio)methyl)-1,2-dimethyl-1H-imidazol-5-amine .

Table 2: Sulfonyl Group Transformations

ReactionReagents/ConditionsProductSelectivitySource
Grignard AlkylationMeMgBr, THF, 60°C, 6h4-(Methyl)-1,2-dimethylimidazole70%
Sulfonyl ReductionLiAlH₄, THF, 0°C → RT, 2h4-((Methylthio)methyl) derivative88%

Imidazole Ring Modifications

The 1,2-dimethylimidazole core undergoes electrophilic aromatic substitution (EAS) at position 4, which is activated by the electron-donating methyl groups:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, forming 4-nitro-1,2-dimethyl-5-amine derivatives .

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-substituted analogs .

Stability and Metabolic Considerations

  • Microsomal Stability : The methylsulfonyl group reduces hepatic clearance compared to non-sulfonylated analogs, as shown in HLM assays (t₁/₂ = 120 min vs. 22 min for des-methylsulfonyl analogs) .

  • pH-Dependent Solubility : The compound exhibits higher solubility in acidic conditions (pH 2.0: 45 mg/mL; pH 7.4: 2.8 mg/mL) .

Scientific Research Applications

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)

  • Structure : Shares the 1,2-dimethylimidazole core but substitutes the 4-position with a chloromethylphenyl group and the 5-position with a nitro group.
  • Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂, contrasting with the sulfonylmethyl group in the target compound, which likely requires sulfonation or oxidation steps .
  • Key Differences : The nitro group (electron-withdrawing) and chloromethylphenyl (bulky, lipophilic) alter electronic and steric profiles compared to the target compound’s amine and methylsulfonylmethyl groups.

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate

  • Structure : A benzimidazole derivative with a methyl ester substituent.
  • Synthesis : Formed via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF with Na₂S₂O₅ .

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine

  • Structure : Contains a trifluoromethyl-substituted imidazole and a pyridin-4-yloxy linker.
  • This contrasts with the methylsulfonylmethyl group, which offers stronger electron-withdrawal and polarity .

5-[Bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine-2,4,6-trione

  • Structure : A pyrimidine derivative with dual methylsulfonyl groups.
  • Crystal Structure : Exhibits an envelope conformation and C–H⋯O hydrogen bonding, suggesting that sulfonyl groups in the target compound may similarly influence packing and solubility .

Heterocycle Modifications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Structure : Combines imidazole and pyrrolopyridine moieties with sulfonyl groups.
  • Key Differences : The pyrrolopyridine system introduces π-π stacking capability, while the imidazole-sulfonyl combination in the target compound may prioritize electrostatic interactions .

Research Implications

  • Synthetic Challenges : The methylsulfonylmethyl group in the target compound may require specialized sulfonation conditions, unlike chloromethyl or trifluoromethyl analogs .
  • Biological Activity : Sulfonyl groups enhance solubility and target binding via polar interactions, whereas trifluoromethyl or benzimidazole derivatives prioritize stability and membrane permeability .
  • Crystallography : Analogous sulfonyl-containing compounds (e.g., pyrimidine derivatives) exhibit hydrogen-bonded networks, suggesting similar crystallographic behavior for the target compound .

Biological Activity

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine, also known by its CAS number 1707571-42-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This imidazole derivative features a unique substitution pattern that contributes to its biological properties. The compound is characterized by:

  • Molecular Formula : C₇H₁₃N₃O₂S
  • Molecular Weight : 189.26 g/mol
  • IUPAC Name : 2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available imidazole derivatives.
  • Reagents : Methylating agents such as methyl iodide and sulfonyl chlorides are used.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially disrupting metabolic pathways essential for cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antimicrobial ActivityExhibits inhibitory effects on bacterial growth.
Cytotoxic EffectsInduces apoptosis in cancer cell lines such as MDA-MB-231.
Enzyme InhibitionInhibits specific metabolic enzymes involved in cancer proliferation.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MDA-MB-231). The compound demonstrated significant cytotoxicity at concentrations as low as 1.0 μM, leading to enhanced caspase activity and morphological changes indicative of apoptosis .
  • Microbial Inhibition : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition of growth at specific concentrations, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine?

Methodological Answer: The compound can be synthesized via:

  • Transition-metal-free cyclization : Reacting amidines with ketones under basic conditions (e.g., KOtBu) to form the imidazole core. This method avoids metal contamination and is scalable .
  • TDAE (tetrakis(dimethylamino)ethylene) methodology : For introducing sulfonylmethyl groups, 4-[4-(chloromethyl)phenyl]-substituted precursors react with methylsulfonyl derivatives in the presence of TDAE, enabling efficient C–S bond formation .
  • Multi-step functionalization : Starting from 1,2-dimethylimidazole derivatives, sulfonyl groups are introduced via nucleophilic substitution or oxidation of thioethers. Purification typically involves column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve the 3D structure by collecting diffraction data at low temperature (e.g., 100 K) to minimize disorder. Refinement using SHELXL confirms bond lengths/angles and hydrogen-bonding networks (e.g., C–H⋯O interactions in the crystal lattice) .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies substituents: methylsulfonyl protons at δ 3.22–3.25 ppm, imidazole protons at δ 6.1–8.1 ppm, and amine protons at δ ~12 ppm. 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 352 for analogs) and fragmentation patterns .

Q. What purification techniques are effective for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with eluents like chloroform/ethyl acetate/hexane (2:3:3) to separate polar sulfonyl derivatives from byproducts .
  • Recrystallization : Dissolve in hot ethanol or acetone, then cool to induce crystallization. Monitor purity via melting point analysis (e.g., analogs show sharp melting points at 162–193°C) .
  • HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl intermediates, while THF improves cyclization kinetics .
  • Catalyst modulation : Substitute TDAE with milder bases (e.g., DBU) to reduce side reactions. For metal-free routes, optimize KOtBu equivalents (1.5–2.0 equiv.) .
  • Temperature control : Conduct reactions at 60–80°C for imidazole formation, avoiding decomposition above 100°C .

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to assess redox behavior. Methylsulfonyl groups lower LUMO levels, enhancing electrophilicity .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Analogs with similar sulfonyl groups show strong binding to active sites (binding energy ≤ −8.5 kcal/mol) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Discrepancies in amine proton shifts (δ 12 ppm vs. predicted δ 10.5 ppm) may indicate hydrogen bonding or tautomerism .
  • Dynamic NMR : For fluxional structures (e.g., imidazole ring puckering), acquire variable-temperature NMR to observe coalescence of split signals .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-oxidized sulfones) and adjust reaction stoichiometry .

Q. What strategies are employed to assess the compound's biological activity?

Methodological Answer:

  • Antioxidant assays : Measure DPPH radical scavenging (IC₅₀ values). Sulfonyl-containing imidazoles show moderate activity (~50% inhibition at 100 µM) .
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays. Pre-incubate compounds with enzymes (1–24 h) to assess time-dependent inhibition .
  • ADME profiling : Evaluate metabolic stability in liver microsomes (e.g., t₁/₂ ≥ 60 min indicates suitability for in vivo studies) .

Q. How to study the compound's stability under different storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7 days .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .
  • Long-term storage : Store under argon at −20°C in amber vials. Analogs remain stable for ≥6 months under these conditions .

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